molecular formula C11H16 B179501 2-Phenylpentane CAS No. 2719-52-0

2-Phenylpentane

Cat. No.: B179501
CAS No.: 2719-52-0
M. Wt: 148.24 g/mol
InChI Key: LTHAIAJHDPJXLG-UHFFFAOYSA-N
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Description

2-Phenylpentane is an organic compound with the molecular formula C11H16. It is a member of the alkylbenzene family, characterized by a phenyl group attached to a pentane chain. This compound is also known as 1-phenylpentane or pentylbenzene. It is a colorless liquid with a mild aromatic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpentane can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the reaction of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form this compound.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with pentyl bromide. The Grignard reagent reacts with the alkyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

2-Phenylpentane undergoes various chemical reactions, including:

    Oxidation: When subjected to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form benzoic acid and other by-products.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of pentylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to the phenyl ring, forming nitrophenylpentane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Benzoic acid.

    Reduction: Pentylbenzene.

    Substitution: Nitrophenylpentane.

Scientific Research Applications

2-Phenylpentane has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.

    Medicine: Research on this compound derivatives has shown potential in developing new pharmaceuticals with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpentane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. Additionally, derivatives of this compound can inhibit specific enzymes or receptors, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

2-Phenylpentane can be compared with other similar compounds such as:

    1-Phenylhexane: Similar to this compound but with a longer hexane chain. It has different physical properties and reactivity due to the increased chain length.

    1-Phenylbutane: Similar to this compound but with a shorter butane chain. It has different boiling and melting points and reactivity.

    Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring. It has different chemical properties and applications.

Uniqueness: this compound is unique due to its specific chain length and the position of the phenyl group, which imparts distinct physical and chemical properties compared to other alkylbenzenes. Its specific structure makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

pentan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHAIAJHDPJXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870993
Record name 2-Phenylpentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-52-0, 29316-05-0
Record name 2-Phenylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-52-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, sec-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029316050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-pentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.034
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Record name 2-phenylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-phenylpentane synthesized, and what is the significance of its optical activity?

A1: this compound can be synthesized by converting (plus)-alpha-phenethyl alcohol to (plus)-alpha-phenethyl chloride and subsequently converting the chloride to this compound []. This synthesis pathway is notable because it provides insights into the optical activity of the compound. While the exact rotation of optically active alpha-phenethyl chloride has upper and lower limits of 133° and 109° respectively, the synthesis method impacted the resulting rotation. The synthesis from the alcohol yielded an optical rotation 86% of that obtained using the Gerrard method []. This highlights the impact of synthetic pathways on the final properties of chiral molecules like this compound.

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